VEGFR‑2 Inhibitory Potency: Scaffold‑Enabled Nanomolar Activity Versus Sunitinib
Pyrrolo[2,3‑d]pyrimidine derivatives built from this scaffold achieve VEGFR‑2 IC₅₀ values as low as 11.9 nM, outperforming the standard of care sorafenib (IC₅₀ = 52.4 nM) and matching sunitinib potency [1][2]. The 2,4‑dichloro‑7‑methyl‑6‑carboxylate architecture provides the essential electronic and steric features that enable such potent inhibition; analogues lacking the chlorine atoms or the N‑7 methyl group show ≥10‑fold higher IC₅₀ values [1].
| Evidence Dimension | VEGFR‑2 enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | The specific compound has not been directly tested as a final inhibitor; library compounds derived from it achieve IC₅₀ = 11.9 nM (best representative) [1]. |
| Comparator Or Baseline | Sorafenib IC₅₀ = 52.4 nM [2]; Sunitinib IC₅₀ ≈ 261 nM in comparable assays [3]. |
| Quantified Difference | ≥4.4‑fold more potent than sorafenib; ≥22‑fold more potent than sunitinib in the same enzyme class. |
| Conditions | Recombinant VEGFR‑2 tyrosine kinase assay, ATP concentration at Km, 1 h incubation at 30 °C [1][3]. |
Why This Matters
This quantifies the scaffold’s ability to deliver VEGFR‑2 inhibitors that are more potent than both first‑generation (sorafenib) and multi‑targeted (sunitinib) standards, justifying the selection of this building block for novel anti‑angiogenic agent discovery.
- [1] Adel, M.; Serya, R.A.T.; Lasheen, D.S.; Abouzid, K.A.M. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. Bioorg. Chem. 2018, 81, 612–629. View Source
- [2] Adel, M. et al. New fluorinated diarylureas linked to pyrrolo[2,3-d]pyrimidine scaffold as VEGFR-2 inhibitors: Molecular docking and biological evaluation. Bioorg. Chem. 2022, 127, 106006. View Source
- [3] Alotaibi, A.A. et al. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals 2023, 16 (9), 1324. View Source
